molecular formula C26H20N2O5 B12455526 4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol

4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol

Cat. No.: B12455526
M. Wt: 440.4 g/mol
InChI Key: RKFJKEKDCJPASA-UHFFFAOYSA-N
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Description

4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol is a complex organic compound characterized by multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol typically involves a multi-step process The initial step often includes the formation of an imine bond through the condensation of an aldehyde with an amine

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. These interactions can modulate cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,2-diol
  • 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,4-diol

Uniqueness

The unique arrangement of hydroxyl groups and imine bonds in 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol distinguishes it from similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

4-[[4-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C26H20N2O5/c29-21-7-1-17(25(31)13-21)15-27-19-3-9-23(10-4-19)33-24-11-5-20(6-12-24)28-16-18-2-8-22(30)14-26(18)32/h1-16,29-32H

InChI Key

RKFJKEKDCJPASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)N=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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